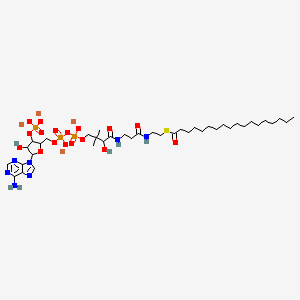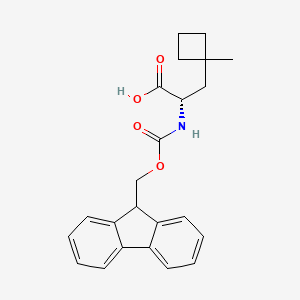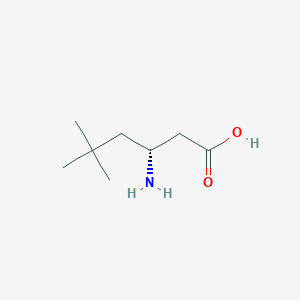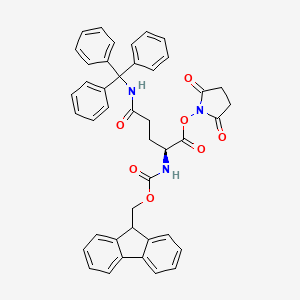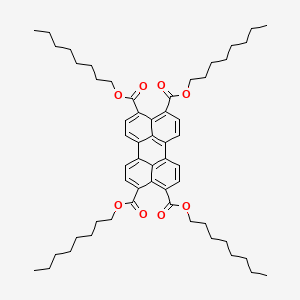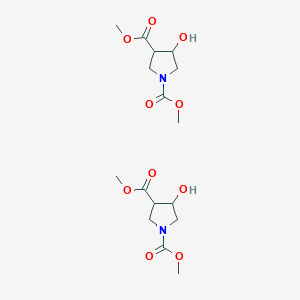
Dimethyl 4-hydroxypyrrolidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4-hydroxypyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C8H13NO5 and a molecular weight of 203.19 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with hydroxyl and carboxylate groups. It is a versatile building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-hydroxypyrrolidine-1,3-dicarboxylate typically involves the reaction of pyrrolidine derivatives with appropriate reagents. One common method is the esterification of 4-hydroxypyrrolidine-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-hydroxypyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-oxopyrrolidine-1,3-dicarboxylate.
Reduction: Formation of 4-hydroxypyrrolidine-1,3-dimethanol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Dimethyl 4-hydroxypyrrolidine-1,3-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 4-hydroxypyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play a crucial role in binding to enzymes and receptors, modulating their activity . The compound’s unique structure allows it to interact with multiple biological targets, leading to diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-hydroxypyrrolidine-1,3-dicarboxylate: Similar structure but with ethyl ester groups instead of methyl.
Dimethyl 4-oxopyrrolidine-1,3-dicarboxylate: Similar structure but with a carbonyl group instead of a hydroxyl.
Uniqueness
Dimethyl 4-hydroxypyrrolidine-1,3-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C16H26N2O10 |
|---|---|
Molecular Weight |
406.38 g/mol |
IUPAC Name |
dimethyl 4-hydroxypyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/2C8H13NO5/c2*1-13-7(11)5-3-9(4-6(5)10)8(12)14-2/h2*5-6,10H,3-4H2,1-2H3 |
InChI Key |
SOYLSWBTUSECPE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(CC1O)C(=O)OC.COC(=O)C1CN(CC1O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


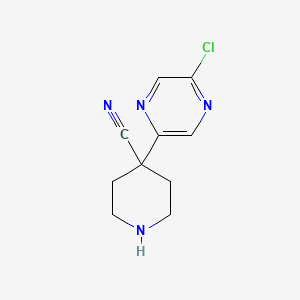
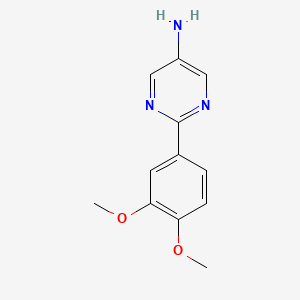
![Boronic acid, B-(4'-formyl[1,1'-biphenyl]-3-yl)-](/img/structure/B12282156.png)
![[37,38,39,40,41,42,43,44,45,46,47,48,49-Tridecaacetyloxy-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B12282158.png)

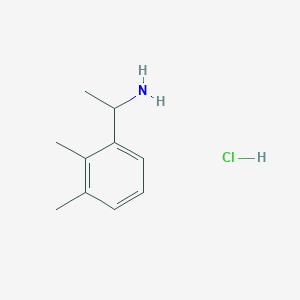
![Methyl 7-[5-hydroxy-2-(2-methoxypropan-2-yloxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B12282180.png)
![1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B12282188.png)
![(propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine](/img/structure/B12282201.png)
